1-(1-benzyl-1H-indol-3-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118788. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(1-benzylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13(19)16-12-18(11-14-7-3-2-4-8-14)17-10-6-5-9-15(16)17/h2-10,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPMMGGHAVKPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297875 | |
| Record name | 1-(1-benzyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93315-38-9 | |
| Record name | 93315-38-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1-benzyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Analytical Characterization Methodologies for 1 1 Benzyl 1h Indol 3 Yl Ethanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationbenchchem.comclockss.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
¹H NMR Spectral Analysis and Proton Assignment
In the ¹H NMR spectrum of 1-(1-benzyl-1H-indol-3-yl)ethanone, specific proton signals confirm the presence of the benzyl (B1604629) and acetyl groups, as well as the indole (B1671886) core. The benzylic protons (CH₂) typically appear as a singlet around 5.3-5.5 ppm. The methyl protons of the acetyl group are also observed as a singlet at approximately 2.5 ppm. The aromatic protons of the indole ring and the benzyl group resonate in the region of 7.0–8.5 ppm, often showing complex multiplet patterns due to spin-spin coupling.
For a derivative, 1-(trans-5-Benzoyl-2-methyl-1,4-diphenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone, the ¹H NMR spectrum in CDCl₃ shows signals at δ 7.88 (dd, J = 8.4, 1.2 Hz, 2H), 7.63 (t, J = 7.4 Hz, 1H), 7.50-7.45 (m, 2H), 7.40 (t, J = 7.3 Hz, 2H), 7.37-7.28 (m, 5H), 7.24-7.18 (m, 3H), 5.40 (d, J = 3.3 Hz, 1H), 4.15 (d, J = 3.3 Hz, 1H), 2.53 (s, 3H), and 1.86 (s, 3H). clockss.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Benzylic CH₂ | ~5.3-5.5 | Singlet | |
| Acetyl CH₃ | ~2.5 | Singlet | |
| Aromatic Protons | ~7.0-8.5 | Multiplet |
¹³C NMR Spectral Analysis and Carbon Assignment
The ¹³C NMR spectrum provides further structural confirmation. For 1-(trans-5-Benzoyl-2-methyl-1,4-diphenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone, the ¹³C NMR spectrum (125 MHz, CDCl₃) shows characteristic peaks. clockss.org The carbonyl carbons of the ketone and benzoyl groups appear at δ 193.93 and 193.22 ppm, respectively. The indole and benzyl carbons resonate in the aromatic region (δ 114-144 ppm).
For a related derivative, 1-(trans-5-Benzoyl-2-methyl-1,4-diphenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone, the following ¹³C NMR data was reported in CDCl₃: δ (ppm) 193.93, 193.22, 159.54, 143.41, 138.69, 134.24, 133.61, 132.22, 129.63 (2C), 129.37 (2C), 129.25 (2C), 129.08 (2C), 127.80, 127.69 (2C), 127.38 (2C), 114.59, 77.81, 51.64, 29.36, 15.21. clockss.org
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
| Ketone C=O | ~193-194 | clockss.org |
| Aromatic/Indole Carbons | ~114-144 | clockss.org |
Infrared (IR) Spectroscopy for Functional Group Identificationbenchchem.comclockss.org
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. In this compound, a prominent absorption band for the ketone (C=O) stretching vibration is expected around 1660–1680 cm⁻¹. The presence of the indole N-H stretch is typically observed around 3400 cm⁻¹, although in this N-benzylated compound, this peak would be absent. The C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule also give rise to characteristic bands.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisbenchchem.comclockss.orgspectrabase.com
Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 249.31. biosynth.com The fragmentation pattern can provide valuable information about the different structural units. For instance, cleavage of the benzyl group could lead to a significant fragment ion. A related compound, 1-(1H-indol-3-yl)ethanone, shows a molecular ion peak at m/z 159.0684 for [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationclockss.orgspectrabase.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For derivatives of this compound, HRMS data has been reported. For example, the calculated m/z for C₂₆H₂₃FNO₂ [M+H]⁺ is 400.1713, with a found value of 400.1713. clockss.org Another derivative, C₂₆H₂₃BrNO₂ [M+H]⁺, has a calculated m/z of 460.0912 and a found value of 460.0910. clockss.org For C₂₆H₂₃ClNO₂ [M+H]⁺, the calculated m/z is 416.1417, and the found value is 416.1415. clockss.org This level of accuracy is crucial for confirming the chemical formula of new compounds.
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| Derivative 1 | C₂₆H₂₃FNO₂ | 400.1713 | 400.1713 | clockss.org |
| Derivative 2 | C₂₆H₂₃BrNO₂ | 460.0912 | 460.0910 | clockss.org |
| Derivative 3 | C₂₆H₂₃ClNO₂ | 416.1417 | 416.1415 | clockss.org |
Chromatographic Techniques for Purity Assessmentbenchchem.comclockss.org
Chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and its derivatives. Column chromatography using silica (B1680970) gel is a standard method for the purification of these compounds, often employing a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent. clockss.org Monitoring the reaction progress and purity of the final product by TLC or HPLC ensures the isolation of a single, pure compound.
X-ray Diffraction Studies for Solid-State Structure Confirmation
Research on derivatives of 1-benzyl-1H-indole provides a basis for understanding how modifications to the indole core and its substituents influence the crystal packing and molecular conformation. For instance, the crystal structure of 1-benzyl-3,3-dichloro-1H-indol-2(3H)-one, synthesized from N-benzyl isatin (B1672199), reveals that the molecules crystallize in stacks that extend down the c-axis. nih.gov These stacks are stabilized by π-π and C-H...π interactions, while neighboring stacks are connected through C-H...O interactions. nih.gov
In another example, the crystal structure of 1-benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one has been determined. nih.gov In this derivative, the benzyl and phenyl rings are significantly twisted relative to the isatin group, with dihedral angles of 76.08 (7)° and 60.70 (6)°, respectively. nih.gov The imino C=N double bond in this structure adopts an E conformation. nih.gov The synthesis of this compound involved the condensation of N-benzylisatin with 4-methoxyaniline. nih.gov
Furthermore, complex derivatives such as 1-benzyl-3′-[(1H-indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(pyridin-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile have been characterized using X-ray diffraction. In this spiro-pyrrolidine derivative, the central pyrrolidine (B122466) ring adopts an envelope conformation. doaj.org The crystal structure is stabilized by N—H...N and C—H...N hydrogen bonds, which form sheets parallel to the ab plane. doaj.org
The study of cyclopenta[b]indol-1(4H)-one and spirooxindole derivatives, formed from reactions of indolecarbaldehydes, also provides valuable structural information. For instance, the X-ray crystallographic analysis of a spirocyclic compound derived from a related reaction revealed a highly twisted molecular structure, which is a key feature influencing its material properties.
These examples demonstrate the utility of X-ray diffraction in elucidating the detailed solid-state structures of 1-benzyl-1H-indole derivatives. The data obtained from such studies are crucial for understanding structure-property relationships and for the rational design of new materials and molecules with specific functionalities.
Table 1: Crystallographic Data for 1-benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one nih.gov
| Parameter | Value |
| Chemical Formula | C₂₂H₁₈N₂O₂ |
| Molecular Weight | 342.38 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.8872 (19) |
| b (Å) | 8.8922 (19) |
| c (Å) | 11.772 (3) |
| α (°) | 94.374 (6) |
| β (°) | 110.139 (6) |
| γ (°) | 93.747 (6) |
| Volume (ų) | 866.7 (3) |
| Z | 2 |
Chemical Reactivity and Derivatization Strategies of 1 1 Benzyl 1h Indol 3 Yl Ethanone
Transformations at the Acetyl Group
The acetyl group at the C3 position of the indole (B1671886) ring is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives through reactions such as oxime formation and thioacylation.
Oxime Formation and O-Benzyl Oxime Derivatives
The carbonyl functionality of the acetyl group in 1-(1-benzyl-1H-indol-3-yl)ethanone readily undergoes condensation with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. This reaction is typically carried out in a basic medium, such as pyridine, at elevated temperatures. The resulting oxime, this compound oxime, can exist as a mixture of (E) and (Z) isomers.
Further derivatization of the oxime to its O-benzyl ether provides a route to compounds with altered physicochemical properties. The synthesis of (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivatives has been reported, and a similar methodology can be applied to the N-benzylated analog. This transformation is generally achieved by reacting the oxime with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base like potassium hydroxide (B78521) in a polar aprotic solvent like dimethylformamide (DMF). dntb.gov.ua The O-alkylation of the oxime nitrogen leads to the formation of the corresponding O-benzyl oxime ether. dntb.gov.ua These derivatives are of interest due to their potential biological activities.
Table 1: Synthesis of Oxime and O-Benzyl Oxime Derivatives
| Step | Reactants | Reagents & Conditions | Product |
|---|---|---|---|
| Oxime Formation | This compound | Hydroxylamine hydrochloride, Pyridine, 50°C | This compound oxime |
| O-Benzylation | This compound oxime | Benzyl bromide, KOH, DMSO, rt, 4h | (E)-1-(1-benzyl-1H-indol-3-yl)ethanone O-benzyl oxime |
Thioacylation to Thioxopropanone Derivatives
The conversion of the acetyl group of this compound into a thioxoacetyl group can be achieved through thioacylation. A common and effective method for this transformation is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). mdpi.comresearchgate.net This reagent is widely employed for the thionation of carbonyl compounds, including ketones and amides. mdpi.com
The reaction mechanism involves the interaction of the carbonyl oxygen with the phosphorus-sulfur framework of Lawesson's reagent, leading to the formation of a thiaoxaphosphetane intermediate. mdpi.com Subsequent cycloreversion results in the formation of the thioketone and a stable phosphorus-oxygen byproduct. mdpi.com The reaction is typically carried out by heating the ketone with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. This transformation yields 1-(1-benzyl-1H-indol-3-yl)propane-1-thione, a thioxopropanone derivative. The reactivity of Lawesson's reagent is generally higher for ketones compared to esters. mdpi.com
Table 2: Thioacylation of the Acetyl Group
| Reactant | Reagent & Conditions | Product |
|---|---|---|
| This compound | Lawesson's Reagent, Toluene, Reflux | 1-(1-benzyl-1H-indol-3-yl)propane-1-thione |
Functionalization of the Indole Ring System
The indole nucleus is susceptible to electrophilic substitution, and the N-benzyl group can also be chemically modified, offering further avenues for creating a diverse library of derivatives.
Substitution Reactions on the Indole Core
The indole ring is an electron-rich aromatic system, and while the C3 position is substituted, other positions on the heterocyclic core remain available for functionalization. Electrophilic substitution reactions are a key strategy for modifying the indole nucleus. For instance, nitration of the indole ring can be achieved under non-acidic conditions. nih.gov The reaction of an N-protected indole with a nitrating agent like trifluoroacetyl nitrate (B79036), generated in situ from tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride, can lead to regioselective nitration, typically at the C5 or C6 position, depending on the directing effects of the substituents. nih.gov
Other electrophilic substitution reactions, such as halogenation (using reagents like N-bromosuccinimide or N-chlorosuccinimide) and Friedel-Crafts acylation, can also be employed to introduce functional groups onto the carbocyclic part of the indole ring. The specific position of substitution (C2, C4, C5, C6, or C7) is influenced by the reaction conditions and the electronic nature of the existing substituents.
Table 3: Electrophilic Substitution on the Indole Core
| Reaction | Reactant | Reagents & Conditions | Potential Product(s) |
|---|---|---|---|
| Nitration | This compound | Tetramethylammonium nitrate, Trifluoroacetic anhydride | Nitro-substituted this compound |
| Halogenation | This compound | N-Bromosuccinimide, CCl4 | Bromo-substituted this compound |
Modifications at the N1-Benzyl Moiety
The N1-benzyl group is not merely a protecting group but also a site for synthetic modification. The aromatic ring of the benzyl moiety can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Research has shown that substitutions on the benzene (B151609) ring can significantly influence the biological properties of the resulting molecules. sigmaaldrich.comnih.gov
For example, hydroxyl derivatives on the benzyl ring have been synthesized and shown to exhibit altered receptor selectivity in biological assays. sigmaaldrich.comnih.gov These modifications can be introduced by starting with a substituted benzyl halide for the initial N-alkylation of the indole or by direct functionalization of the benzyl group in this compound, although the latter may require specific reaction conditions to avoid reactions on the indole core. The synthesis of N-benzylindole derivatives with various aromatic substitutions has been accomplished using phase transfer catalysis. nih.gov
Table 4: Modification of the N1-Benzyl Moiety
| Strategy | Reactants | Reagents & Conditions | Product Example |
|---|---|---|---|
| Synthesis from Substituted Benzyl Halide | Indole-3-carbaldehyde, Substituted benzyl halide | TEBAC, 50% w/v aq. NaOH, Toluene | Aromatic substituted 1-benzyl-1H-indole-3-carbaldehyde |
| Direct Functionalization | This compound | Electrophilic reagent (e.g., for nitration or halogenation) | Substituted-benzyl-1H-indol-3-yl)ethanone |
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Indole derivatives are frequently used as components in MCRs to generate structurally diverse heterocyclic systems. mdpi.com
While specific examples utilizing this compound in MCRs are not extensively documented, its structural features make it a promising candidate for such transformations. For instance, the methyl group of the acetyl moiety is potentially acidic and could participate in Knoevenagel-type condensations with aldehydes. This could be the initial step in a sequence leading to the formation of more complex heterocyclic structures. One reported MCR involves the reaction of an arylglyoxal, 2-amino-1,4-naphthoquinone, and indole to synthesize 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. mdpi.com By analogy, this compound could potentially react with other components to form novel, complex heterocyclic scaffolds.
Table 5: Potential Multicomponent Reaction
| Reaction Type | Potential Reactants | Catalyst/Conditions | Potential Product Class |
|---|---|---|---|
| Knoevenagel Condensation followed by Cyclization | This compound, Aromatic aldehyde, Active methylene (B1212753) compound | Base or Acid Catalyst, Reflux | Complex polycyclic heteroaromatics |
| Analogy to Benzo[f]indole Synthesis | This compound derivative, Arylglyoxal, Amino-naphthoquinone | Sulfamic acid, Acetonitrile, Reflux | Fused indole derivatives |
Cyclocondensation Reactions
Cyclocondensation reactions involving the acetyl group of this compound are a cornerstone for the construction of new heterocyclic rings. These reactions typically involve the reaction of the ketone with a bifunctional reagent, leading to the formation of a new ring system attached to the indole core.
One notable example is the synthesis of indolyl-substituted pyrimidines. While direct reaction of this compound with urea, thiourea (B124793), or guanidine (B92328) can be challenging, a common strategy involves an initial Claisen-Schmidt condensation. In this approach, the acetylindole is first reacted with an appropriate aldehyde to form a chalcone (B49325) derivative. This intermediate then readily undergoes cyclocondensation with reagents like urea, thiourea, or guanidine hydrochloride to yield the corresponding pyrimidine (B1678525) derivatives. For instance, chalcones derived from indole-3-aldehyde have been successfully converted to hydroxy, thio, and amino pyrimidines. elsevierpure.com This two-step sequence highlights a practical approach to accessing these important heterocyclic systems.
Another significant cyclocondensation is the Gewald reaction, which allows for the synthesis of polysubstituted 2-aminothiophenes. This reaction involves the condensation of a ketone, such as this compound, with an α-cyanoester in the presence of elemental sulfur and a base. The reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization. This method provides a direct route to thiophene (B33073) derivatives fused or substituted with the indole moiety.
The following table summarizes key cyclocondensation reactions involving 3-acetylindole (B1664109) derivatives, which are analogous to the reactivity of this compound.
| Starting Material Analogue | Reagents | Product Type | Ref. |
| Indole-3-aldehyde derived chalcones | Urea, Thiourea, Guanidine hydrochloride | Hydroxy, Thio, and Amino Pyrimidines | elsevierpure.com |
| 3-Acetylindole | α-cyanoester, Sulfur, Base | 2-Aminothiophene |
Formation of Fused Heterocyclic Ring Systems
The synthesis of fused heterocyclic ring systems from this compound often requires initial functionalization of the acetyl group to enhance its reactivity. A prominent strategy involves the bromination of the acetyl group to form 1-benzyl-3-bromoacetyl indole. This α-halo ketone is a versatile intermediate for the construction of various fused heterocycles. nih.govresearchgate.net
A significant application of this intermediate is in the synthesis of quinoxaline (B1680401) derivatives. The reaction of 1-benzyl-3-bromoacetyl indole with o-phenylenediamine (B120857) leads to the formation of 3-(1-benzylindol-3-yl)quinoxalin-2(1H)-one. nih.gov This condensation reaction provides a direct pathway to this important class of fused heterocycles. Further derivatization of the quinoxaline ring can lead to a variety of substituted analogues with diverse properties. For example, treatment of the initial product with phosphoryl chloride can yield the corresponding 2-chloro-3-(1-benzylindol-3-yl)quinoxaline, which can be further modified. nih.gov
Beyond quinoxalines, 1-benzyl-3-bromoacetyl indole can be used to synthesize other fused systems. For instance, its reaction with thiourea and subsequent treatment with chloroacetic acid can lead to the formation of imidazolidine (B613845) and thioxoimidazolidine derivatives, which can be further elaborated into more complex fused structures like pyrano[2,3-d]imidazoles. nih.govresearchgate.net
The following table outlines the synthesis of fused heterocyclic systems starting from derivatives of this compound.
| Starting Material Derivative | Reagents | Fused Heterocyclic System | Ref. |
| 1-Benzyl-3-bromoacetyl indole | o-Phenylenediamine | Quinoxaline | nih.gov |
| 1-Benzyl-3-bromoacetyl indole | Thiourea, Chloroacetic Acid | Imidazolidine, Thioxoimidazolidine | nih.govresearchgate.net |
| 1-Benzyl-3-bromoacetyl indole | Thiourea, Malononitrile/Ethyl Cyanoacetate | Pyrano[2,3-d]imidazole | nih.gov |
Biological Activity and Mechanistic Insights from in Vitro and in Silico Investigations of 1 1 Benzyl 1h Indol 3 Yl Ethanone and Its Derivatives
Investigations into Antimicrobial Modulatory Effects
The indole (B1671886) nucleus, a core component of 1-(1-benzyl-1H-indol-3-yl)ethanone, is a prominent scaffold in numerous pharmacologically active compounds. nih.gov Derivatives of this core structure have been a focal point of research for developing new antimicrobial agents to combat the growing threat of multidrug-resistant pathogens.
Antibacterial Activity against Drug-Resistant Strains
Infections caused by multidrug-resistant organisms present a constant menace to human health. nih.gov Research into indole derivatives has demonstrated promising activity against such strains. A series of (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivatives showed good to moderate activity against drug-resistant Staphylococcus aureus (S. aureus), including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains. nih.gov One particular compound from this series, designated 5h, exhibited potent activity against both susceptible and resistant S. aureus strains, with Minimum Inhibitory Concentration (MIC) values of 1 µg/mL and 2-4 µg/mL, respectively. nih.gov
Similarly, other studies have explored different modifications of the indole structure. For instance, newly synthesized 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives were screened for antimicrobial activity. researchgate.net Among these, 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones and 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl)quinoxalines were identified as the most active compounds against Pseudomonas aeruginosa, Bacillus cereus, and S. aureus. researchgate.net Furthermore, research on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives highlighted high activity against staphylococci, with some compounds showing MIC values below 1 µg/mL against MRSA strains. mdpi.com
| Compound/Derivative Class | Target Strain(s) | Key Findings (MIC values) | Reference |
|---|---|---|---|
| (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivatives (e.g., compound 5h) | MRSA, VRSA | MIC of 2-4 µg/mL | nih.gov |
| 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones | P. aeruginosa, B. cereus, S. aureus | Identified as most active in the series. | researchgate.net |
| 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines | P. aeruginosa, B. cereus, S. aureus | Identified as most active in the series. | researchgate.net |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives (e.g., 3ao, 3aq) | MRSA (S. aureus ATCC 43300) | MIC < 1 µg/mL | mdpi.com |
Antifungal Activity against Fungal Species
The therapeutic potential of these indole derivatives extends to antifungal applications. A series of 1-benzyl-3-(imidazol-1-ylmethyl)indole derivatives were synthesized and evaluated for their in vitro activity against human fungal pathogens, Candida albicans and Aspergillus fumigatus. nih.gov Several of these compounds demonstrated significant activity against C. albicans, with MIC values in the range of 1-6 µg/mL. nih.gov Another study focused on designing new analogs of fluconazole by replacing one of its triazole moieties with an indole scaffold. nih.gov This led to the development of 2-aryl-3-azolyl-1-indolyl-propan-2-ols, with the most potent enantiomer exhibiting an MIC of 0.000256 µg/mL against a clinical isolate of C. albicans. nih.gov
Additionally, 2-chloro-3-(1-substituted indol-3-yl)quinoxalines, derived from 1-benzyl-indole, were found to be the most active against C. albicans when compared to the reference drug nystatin. researchgate.net
Biofilm Inhibition Mechanisms
Bacterial biofilms contribute significantly to persistent infections and antibiotic resistance by forming a protective extracellular polymeric substance (EPS) matrix. nih.gov Certain indole derivatives have shown the ability to inhibit biofilm formation. Specifically, some (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivatives demonstrated good biofilm inhibition against S. aureus. nih.gov The degradation of the EPS matrix is a key strategy for biofilm inhibition. nih.gov While the precise mechanism for these specific indole compounds is still under investigation, potential strategies include the disruption of quorum sensing (QS) signals, which are crucial for biofilm synthesis, or the enzymatic degradation of the EPS matrix components like polysaccharides and proteins. nih.gov Furthermore, studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed they not only inhibited biofilm formation but were also effective in killing cells within mature biofilms. mdpi.com
Exploration of Anti-Inflammatory Modulatory Effects
Indole and its derivatives have been recognized for their anti-inflammatory properties, acting on targets such as phospholipase A2, COX-2, and cytokines. nih.gov
Cyclooxygenase (COX) Enzyme Inhibition Studies
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, essential mediators in the inflammation process. nih.gov However, non-selective inhibition of both COX-1 and COX-2 can lead to gastrointestinal side effects. nih.gov Consequently, the development of selective COX-2 inhibitors is a significant therapeutic goal.
Computational and in-vivo studies on novel 1-(1H-indol-1-yl)ethanone derivatives have been conducted to evaluate their effects on the COX-2 enzyme. researchgate.neteurekaselect.com Docking studies revealed the potential of these compounds to bind effectively with the COX-2 enzyme. nih.gov A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated, with some compounds showing significant anti-inflammatory activity and selective inhibition of COX-2 expression, thereby offering potential gastric sparing activity. nih.govresearchgate.net One derivative, in particular, formed a hydrogen bond interaction similar to that of the established NSAID indomethacin. nih.govresearchgate.net
| Compound/Derivative Class | Primary Target | Key Findings | Reference |
|---|---|---|---|
| 1-(1H-indol-1-yl)ethanone derivatives | COX-2 Enzyme | Computational studies showed potential as COX-2 inhibitors. | researchgate.neteurekaselect.com |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives | COX-2 Enzyme | Significant anti-inflammatory activity; selective COX-2 expression inhibition. | nih.govresearchgate.net |
| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | Nitric Oxide Pathway, Cytokines (TNF-α, IL-6 etc.) | Reduced leukocyte migration; decreased levels of pro-inflammatory cytokines. | nih.govnih.gov |
Mechanistic Pathways of Anti-Inflammatory Action
The anti-inflammatory effects of indole derivatives are not limited to COX inhibition. Studies on N-acylhydrazone derivatives of indole have revealed involvement of the nitric oxide (NO) pathway and cytokine signaling. nih.govnih.gov One such compound, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), was shown to reduce leukocyte migration in in-vivo models of inflammation. nih.gov
Further investigation into its mechanism indicated the involvement of inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC). nih.govnih.gov The anti-inflammatory effect was reversed in the presence of an iNOS inhibitor. nih.govmdpi.com Moreover, the compound effectively and significantly decreased the levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), IL-17, and Interferon-gamma (IFN-γ). nih.gov This effect was also found to be NO-dependent, highlighting a complex mechanism of action that goes beyond simple COX inhibition and involves the modulation of key inflammatory signaling cascades. nih.gov Some research suggests these effects may be mediated through the suppression of pathways like the PI3K-AKT pathway, which influences the expression of inflammatory mediators. frontiersin.org
Characterization of Neurological Receptor Interactions
Ligand Binding to N-methyl-D-aspartate (NMDA) Receptors
Research into the interaction of indole derivatives with N-methyl-D-aspartate (NMDA) receptors has identified potent ligands within this chemical class. One such derivative, (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone, has been recognized as a powerful ligand for the GluN2B subunit of the NMDA receptor. This compound demonstrates high binding affinity, displacing [3H]ifenprodil with an IC50 of 8.9 nmol. Docking studies suggest that this affinity is due to the compound's interaction with the binding pocket located at the GluN1-GluN2B subunit interface of the NMDA receptor complex. The development of selective modulators for specific NMDA receptor subunits like GluN2B is a significant area of research, as these receptors are implicated in a variety of neurological conditions.
| Compound Name | Target | Binding Affinity (IC50) |
| (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone | GluN2B-containing NMDA receptor | 8.9 nmol |
Modulatory Effects on Nicotinic Acetylcholine (B1216132) Receptors
Derivatives of this compound have been synthesized and pharmacologically characterized for their activity at human nicotinic acetylcholine receptors (nAChRs). Specifically, a series of novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives have been shown to act as antagonists for the human α4β2 and α7 nAChR subtypes.
The inhibitory activity of these compounds was evaluated through Ca2+ influx assays in cells expressing either the hα7 or hα4β2 nAChR subtype. The results indicated that these derivatives are more potent inhibitors of the hα7 nAChR compared to the hα4β2 nAChR. The selectivity for the hα7 subtype was enhanced by substitutions with oxygenated functional groups on the benzene (B151609) ring. In particular, hydroxyl derivatives demonstrated the highest selectivity for the hα7 nAChR. Molecular docking studies support these findings, suggesting that the hydroxyl group can form a hydrogen bond with the carbonyl group of the α7-Gln116 residue, an interaction not observed at the β2-Phe115 residue of the α4β2 receptor.
Competitive versus Non-Competitive Receptor Modulation
The mechanism by which the 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives inhibit nicotinic acetylcholine receptors has been determined to be competitive. derangedphysiology.com Competitive antagonism occurs when an antagonist molecule binds to the same site on the receptor as the agonist, thereby preventing the agonist from binding and eliciting a response. uam.es This type of antagonism is surmountable, meaning that the inhibitory effect of the antagonist can be overcome by increasing the concentration of the agonist. derangedphysiology.comuam.es
To confirm the competitive mechanism for these indole derivatives, radioligand binding assays were performed using [3H]methyllycaconitine, [3H]cytisine, and [3H]imipramine. The results of these assays established that the compounds inhibit the nAChRs through a competitive mechanism. In contrast, a non-competitive antagonist binds to a different site on the receptor (an allosteric site), causing a conformational change that prevents the receptor from being activated by the agonist, regardless of the agonist concentration. uam.es
Inhibition of Enzymatic Targets
Tyrosinase Inhibition Studies
A novel series of N-1 and C-3 substituted indole-based thiosemicarbazones, derived from a 1-benzyl-1H-indole scaffold, have been synthesized and evaluated for their inhibitory potential against tyrosinase. nih.gov These compounds displayed a range of inhibitory activity, from moderate to very good, with half-maximal inhibitory concentrations (IC50) between 12.40 ± 0.26 μM and 47.24 ± 1.27 μM. nih.gov
Several of the synthesized derivatives exhibited greater potency than the standard tyrosinase inhibitor, kojic acid (IC50 = 18.30 ± 0.41 μM). nih.gov The most active compound in the series was derivative 5k , with an IC50 value of 12.40 ± 0.26 μM. nih.gov Structure-activity relationship (SAR) analysis revealed that derivatives with a 4-substitution on the benzyl (B1604629) or phenyl ring of the thiosemicarbazone moiety generally showed enhanced inhibitory potential against tyrosinase. nih.gov Kinetic studies confirmed that these derivatives act as competitive inhibitors of the enzyme.
| Compound Derivative | IC50 (μM) against Tyrosinase |
| 5k | 12.40 ± 0.26 |
| 5q | 15.26 ± 0.30 |
| 5f | 15.28 ± 0.37 |
| 5d | 16.76 ± 0.38 |
| 5o | 17.10 ± 0.28 |
| Kojic Acid (Standard) | 18.30 ± 0.41 |
| 5a | 24.16 ± 0.38 |
| 5n | 26.11 ± 0.47 |
| 5c | 27.40 ± 0.60 |
| 5h | 29.71 ± 0.72 |
| 5l | 31.64 ± 1.26 |
DNA Gyrase Inhibition and DNA Supercoiling Effects
While direct studies on the DNA gyrase inhibitory activity of this compound were not identified, research on the broader class of indole-containing compounds has demonstrated their potential as DNA gyrase inhibitors. oup.comoup.com DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics. nih.gov
Studies have shown that indole itself can inhibit the supercoiling activity of DNA gyrase without causing double-strand breaks, a mechanism similar to that of aminocoumarin antibiotics which target the GyrB subunit's ATPase activity. nih.gov In silico docking models support this, suggesting that indole can bind to the ATP-binding pocket of the GyrB subunit. nih.gov Furthermore, fragment-based screening has identified the indole scaffold as a starting point for the development of potent inhibitors of Mycobacterium tuberculosis DNA gyrase. oup.comoup.com Optimization of these indole-based fragments has led to the development of molecules that selectively target the GyrB subunit of the bacterial gyrase. oup.com This body of research suggests that the indole moiety present in this compound is a key pharmacophore for potential DNA gyrase inhibition.
Anti-HIV Activity of Related Indole Acetyl Derivatives
The indole nucleus is a prominent scaffold in the development of therapeutic agents, including those with antiviral properties. mdpi.comnih.gov Research into indole derivatives has identified promising candidates for anti-HIV-1 agents. mdpi.com A study focused on substituted benzylindole derivatives highlighted compounds with potent anti-HIV activity. researchgate.netresearchgate.net Specifically, derivatives with an ester group at the C3 position and a dichloro benzyl substitution on the 1H-indole position demonstrated notable activity. This suggests that the arrangement of substituents at the 1- and 3-positions of the indole ring can create a conformation favorable for inhibiting reverse transcriptase (RT). researchgate.net
Furthermore, compounds derived from 3-acetylindole (B1664109), such as 4-(1H-indol-3-yl)-2-hydroxy-4-oxobut-2-enoic acid, have been recognized for their utility as anti-HIV agents. researchgate.net More recent investigations into novel 3-oxindole-2-carboxylates, which are structurally related to acetyl indoles, have revealed potent inhibitory effects on HIV-1 infection. mdpi.com One of the most active compounds from this series, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one, was found to inhibit HIV-1 with a half-maximal inhibitory concentration (IC50) of 0.4578 µM. mdpi.com Mechanistic studies showed that these 3-oxindole derivatives act by specifically inhibiting the Tat-mediated viral transcription on the HIV-1 LTR promoter, rather than targeting reverse transcription or integration. mdpi.com
In the broader context of developing HIV inhibitors, other heterocyclic systems attached to a benzyl group have also been explored. For instance, a series of benzimidazolyl diketo acid derivatives bearing substituted benzyl moieties were designed as potential HIV-1 integrase inhibitors. nih.gov The most potent of these compounds exhibited an effective concentration (EC50) value of 40 µM. nih.gov While not indole acetyl derivatives, these findings underscore the recurring strategy of using a benzyl group to confer activity in anti-HIV drug design.
Structure-Activity Relationship (SAR) Studies for Biological Modulations
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For indole derivatives, SAR analyses have been crucial in optimizing their therapeutic potential for various targets. nih.govnih.gov Modifications at several key positions of the indole scaffold, including the N1-benzyl group, the C3-acetyl group, and the indole ring itself, have been shown to significantly modulate the biological profiles of these compounds. researchgate.netrsc.org
Impact of N1-Benzyl Substitutions on Biological Profiles
The N1-benzyl group is a common feature in many biologically active indole derivatives, and substitutions on this benzyl ring play a critical role in modulating their activity. rsc.orgresearchgate.net Previous research has indicated that N-substitution on indole analogs, with groups like phenyl and benzyl, can markedly enhance biological activity. rsc.org
In the context of anti-HIV agents, the presence of a dichloro-substituted benzyl ring at the N1 position of the indole was found to contribute to higher activity. researchgate.net This suggests that hydrophobic groups on the benzyl moiety can increase the affinity of the compound for the hydrophobic pocket of the reverse transcriptase enzyme. researchgate.net
For other biological targets, the nature and position of substituents on the N1-benzyl ring also have a significant impact. In a series of 1-benzyl indole hybrid thiosemicarbazones designed as tyrosinase inhibitors, SAR analysis revealed that substitutions on the benzyl ring were favorable for inhibitory potency. rsc.org For example, a compound with a 4-methylbenzyl substitution showed the highest potency, while an unsubstituted benzyl group resulted in lower activity. Interestingly, increasing the electronegativity of the substituent, as with a 4-chloro benzyl group, led to a moderate decrease in activity compared to the 4-methyl analog. rsc.org This indicates that both electronic and steric factors of the N1-benzyl substituent are key determinants of biological activity.
| Compound Series | N1-Benzyl Substitution | Target | Effect on Activity |
| Benzylindole Derivatives | Dichloro-benzyl | HIV-1 Reverse Transcriptase | Increased Potency researchgate.net |
| Indole Thiosemicarbazones | 4-Methylbenzyl | Tyrosinase | Highest Potency rsc.org |
| Indole Thiosemicarbazones | 4-Chlorobenzyl | Tyrosinase | Moderately Lower Potency rsc.org |
| Indole Thiosemicarbazones | Unsubstituted Benzyl | Tyrosinase | Lower Potency rsc.org |
Role of the Acetyl Group and its Modifications on Activity
The 3-acetylindole skeleton is a valuable starting point for the synthesis of compounds with a broad spectrum of biological activities. researchgate.net The acetyl group at the C3 position is a key functional moiety that can be modified to alter the compound's interaction with biological targets. Chemical modifications, such as acetylation, are known to improve the biological activity of molecules by altering their conformational properties and exposing other functional groups. mdpi.com
While direct modifications of the acetyl group in this compound are not extensively detailed in the provided context, the importance of a carbonyl-containing side chain at the C3 position is evident from related structures. For example, the conversion of the acetyl group into an oxime ether has been used to generate derivatives with significant antibacterial activity against resistant strains like MRSA and VRSA. nih.gov This indicates that the carbonyl carbon of the acetyl group is a prime site for derivatization to generate new biological activities.
Furthermore, the development of anti-HIV agents from 3-acetylindole, such as 4-(1H-indol-3-yl)-2-hydroxy-4-oxobut-2-enoic acid, demonstrates that extending the acetyl group into a diketo acid functionality can lead to potent inhibition of viral enzymes. researchgate.netnih.gov This modification introduces a key pharmacophoric feature that can chelate metal ions in the active site of enzymes like HIV integrase. nih.gov
Influence of Indole Ring Substituents on Target Affinity
Substituents on the indole ring itself are critical determinants of biological activity and target affinity. researchgate.net The position, number, and electronic nature of these substituents can profoundly influence how the molecule fits into a binding pocket and interacts with key residues.
SAR studies on various indole-based compounds have consistently shown the importance of substitution patterns on the carbocyclic part of the indole nucleus. For instance, in a series of indole-propenone inhibitors of tubulin polymerization, the presence of a methoxy group at either the C5 or C6 position of the indole ring was found to be optimal for activity. researchgate.net In another study on indole derivatives as Mcl-1 inhibitors, modifications to the indole core were a key part of the optimization process. nih.gov
Computational and experimental studies on indole-2-carboxamides as anticancer agents highlighted the significance of a 5-chloroindole moiety in improving the compound's fit within the active sites of EGFR and BrafV600E kinases. mdpi.com Similarly, for a different class of inhibitors, it was found that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts, and substitution at the C4 position of the indole ring was generally unfavorable. researchgate.net Conversely, methoxy group substitution at the C7 position was found to be the most favorable for that particular series. researchgate.net These findings underscore that there are no universally "good" or "bad" positions for substitution; rather, the optimal substitution pattern is highly dependent on the specific biological target.
| Target | Favorable Indole Substitution | Unfavorable Indole Substitution | Reference |
| Tubulin | 5-Methoxy or 6-Methoxy | 4-Substitution | researchgate.net |
| Kinases (EGFR, BrafV600E) | 5-Chloro | - | mdpi.com |
| Unspecified Target | 7-Methoxy | 4-Substitution | researchgate.net |
Advanced Materials Science Applications of 1 1 Benzyl 1h Indol 3 Yl Ethanone Derivatives
Development of Polymeric Derivatives for Corrosion Inhibition
The synthesis of polymeric derivatives from 1-(1-benzyl-1H-indol-3-yl)ethanone has led to the development of effective corrosion inhibitors. A notable example is the creation of Poly[2-amino-4(1-benzyl-1H-indol-3-yl)thiophene-3-carbonitrile)] (PABITC), which has demonstrated significant potential in protecting carbon steel in acidic environments. rroij.comacs.org
Researchers have successfully synthesized PABITC and characterized its structure using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. rroij.com This polymer has been investigated for its corrosion inhibition performance on C-steel in 0.5 M H2SO4. acs.org Studies have shown that PABITC functions as a hybrid-type inhibitor, meaning it can inhibit both the anodic and cathodic reactions of the corrosion process. acs.org
The mechanism of inhibition is attributed to the adsorption of the polymer's functional groups onto the surface of the C-steel. rroij.com The presence of the indole (B1671886) and thiophene (B33073) rings contributes to the conjugation in the polymer backbone, which is believed to play a crucial role in enhancing the inhibition efficiency. rroij.com Impressively, this polymeric derivative provides high inhibition efficiency even at low concentrations. rroij.com The adsorption behavior of PABITC on the C-steel surface has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. acs.org
The development of such polymeric derivatives highlights a promising avenue for creating robust and efficient corrosion inhibitors for industrial applications.
| Polymeric Derivative | Inhibition Mechanism | Adsorption Isotherm | Key Findings |
| Poly[2-amino-4(1-benzyl-1H-indol-3-yl)thiophene-3-carbonitrile)] (PABITC) | Hybrid-type inhibitor, adsorption of functional groups | Langmuir | High inhibition efficiency at low concentrations in acidic medium for C-steel. rroij.comacs.org |
Integration into Conductive Polymer Systems
The integration of this compound derivatives into conductive polymer systems represents a promising area of materials science. While direct studies on the electropolymerization of this specific ketone are not extensively documented, the broader class of indole-based polymers, known as polyindoles (PINs), offers significant insights into this potential application. rsc.orgmaterialsciencejournal.org
Polyindoles are a class of conducting polymers that can be synthesized through various methods, including electrochemical and oxidative polymerization. rsc.org These polymers are known for their valuable electronic and optical properties, which can be tuned by modifying the structure of the parent indole monomer. rsc.org For instance, the synthesis of copolymers of indole with other monomers, such as carbazole, has been shown to yield materials with tailored redox potentials, conductivity, and optical band gaps. nih.gov
Derivatives of this compound could be functionalized to enable their polymerization or copolymerization, thereby integrating their unique structural features into a larger conductive polymer network. The presence of the benzyl (B1604629) group and the acetyl group offers sites for chemical modification to facilitate polymerization. For example, the acetyl group could be transformed into other functional groups that are more amenable to polymerization reactions.
The resulting polymers could exhibit interesting properties. The bulky benzyl group might influence the polymer's morphology and solubility, while the core indole structure would contribute to the conductive properties. The synthesis of such polymers could be achieved through techniques like electropolymerization, where the monomer is oxidized at an electrode surface to form a conductive polymer film. materialsciencejournal.org The electrochemical behavior of these new polymers could then be studied using techniques like cyclic voltammetry to assess their redox activity and potential for applications in sensors, electrochromic devices, and energy storage. rsc.org
| Polymer Type | Synthesis Method | Potential Properties | Potential Applications |
| Polyindole (PIN) derivatives | Electropolymerization, Oxidative polymerization | Tunable conductivity, Redox activity, Photoluminescence | Sensors, Electrochromic devices, Energy storage |
Future Research Directions and Translational Potential
Rational Design and Synthesis of Novel Analogs with Enhanced Biological Profiles
The core structure of 1-(1-benzyl-1H-indol-3-yl)ethanone, featuring a benzyl (B1604629) group at the N1 position and an acetyl group at the C3 position of the indole (B1671886) ring, offers multiple sites for chemical modification to develop novel analogs with improved biological activities. The presence of the benzyl group can influence the compound's lipophilicity and its ability to interact with hydrophobic pockets within biological targets.
Future research will likely focus on systematic modifications of this scaffold. For instance, the synthesis of derivatives with different substituents on the benzyl ring or the indole nucleus can lead to compounds with enhanced potency and selectivity. Research has already demonstrated that introducing various heterocyclic moieties at the C3 position can yield compounds with significant antimicrobial and anticancer properties. nih.govresearchgate.netdntb.gov.ua For example, the synthesis of quinoxaline (B1680401) derivatives from 1-benzyl-3-bromoacetyl indole has produced compounds with potent activity against various bacteria and human cancer cell lines. nih.govresearchgate.net One such derivative, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline, exhibited a remarkable 100% tumor growth suppression in an ovarian cancer xenograft model. nih.govresearchgate.net
Further exploration could involve the synthesis of thiosemicarbazones from 1-benzyl-1H-indole-3-carbaldehyde, which have shown potential as tyrosinase inhibitors. rsc.org The systematic variation of substituents on these analogs will be crucial for developing detailed structure-activity relationships (SARs), guiding the design of more effective therapeutic agents. nih.gov
| Derivative Class | Starting Material | Reported Biological Activity | Reference |
| Quinoxalines | 1-benzyl-3-bromoacetyl indole | Antimicrobial, Anticancer | nih.govresearchgate.net |
| Thiosemicarbazones | 1-benzyl-1H-indole-3-carbaldehyde | Tyrosinase Inhibition | rsc.org |
| Hydrazonoindolin-2-ones | 1-benzyl-5-bromoindolin-2-one | Anticancer | mdpi.com |
| Oxime Ethers | (E)-1-(1H-indol-3-yl) ethanone (B97240) O-benzyl oxime | Antibacterial (against MRSA and VRSA) | nih.gov |
Deeper Mechanistic Elucidation of Biological Interactions
Understanding the precise molecular mechanisms by which this compound and its analogs exert their biological effects is paramount for their development as therapeutic agents. While it is known that these compounds can interact with various enzymes and receptors, the specific details of these interactions often remain to be fully elucidated.
Future studies should employ a combination of biochemical and biophysical techniques to identify and characterize the direct molecular targets. For example, research on novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodides has revealed that these compounds act as competitive antagonists at human α4β2 and α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). rsc.org Molecular docking studies further suggested that the selectivity for the α7 nAChR subtype is due to a specific hydrogen bond formation. rsc.org
Similarly, investigations into 1-benzyl-1H-1,2,3-triazole derivatives have shown that they can induce apoptosis in cancer cells by inhibiting tubulin polymerization. rsc.org Detailed mechanistic studies, including X-ray crystallography of the compound-target complexes and advanced spectroscopic methods, will be essential to visualize these interactions at an atomic level. This deeper understanding will not only validate the therapeutic targets but also provide a rational basis for the design of next-generation inhibitors with improved affinity and specificity. A study on the indolyl 1,3-heteroatom transposition has already revealed a novel mechanistic duality, indicating that the electronic properties of the substrate system can influence the reaction pathway. rsc.org
Exploration of Undiscovered Biological Targets
The structural features of the this compound scaffold suggest that it may interact with a wide range of biological targets beyond those already identified. mdpi.com The indole ring is a privileged structure in drug discovery, known to interact with various proteins, including kinases, G-protein coupled receptors, and nuclear receptors. nih.gov
Future research should involve high-throughput screening of this compound and its analog libraries against diverse panels of biological targets. This could uncover novel therapeutic applications for these compounds. For example, indole derivatives have been investigated as inhibitors of myeloid cell leukemia-1 (Mcl-1), Pim kinases, and histone deacetylases (HDACs), all of which are important targets in cancer therapy. nih.gov The exploration of this chemical space could lead to the discovery of first-in-class drugs for various diseases.
Advanced Computational Methodologies for Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. In the context of this compound, these methods can be used to predict the biological activity of novel analogs, elucidate their binding modes, and understand their pharmacokinetic properties.
Future research will benefit from the application of more advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) simulations, free energy perturbation (FEP) calculations, and machine learning algorithms. These methods can provide more accurate predictions of binding affinities and help to prioritize the synthesis of the most promising compounds. For instance, in silico studies of sulfonyl piperazine-integrated triazole conjugates have already suggested their drug-like properties and binding mode to tubulin. rsc.org The development of robust quantitative structure-activity relationship (QSAR) models will also be crucial for guiding the design of new analogs with desired biological profiles.
Development of Advanced Functional Materials from Indole Scaffolds
The unique chemical and physical properties of the indole scaffold also make it an attractive building block for the development of advanced functional materials. derpharmachemica.com The ability of indole rings to participate in π-π stacking and hydrogen bonding interactions can be exploited to create self-assembling materials with interesting optical, electronic, and mechanical properties.
Future research in this area could focus on the synthesis of polymers and supramolecular structures incorporating the this compound motif. These materials could find applications in areas such as organic electronics, sensing, and catalysis. The inherent biological activity of the indole core could also be leveraged to create bioactive materials for applications in tissue engineering and drug delivery. The construction of functionalized indoles using various metal catalysts has been an active area of research, providing a foundation for creating more complex indole-based architectures. derpharmachemica.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-benzyl-1H-indol-3-yl)ethanone, and how can reaction efficiency be optimized?
- Methodology : Friedel-Crafts acylation is a primary method, using benzyl-protected indole derivatives and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) improves yields. For example, anhydrous dichloromethane at 0–5°C minimizes side reactions like over-acylation .
- Data Insight : Yields vary (e.g., 59% in scaled reactions with extended reaction times ). Monitoring via TLC or HPLC ensures intermediate stability.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the benzyl group (δ ~4.5–5.5 ppm for CH₂), acetyl ketone (δ ~2.5 ppm for CH₃), and indole aromatic protons (δ ~7.0–8.5 ppm) .
- IR Spectroscopy : Confirm ketone C=O stretch (~1660–1680 cm⁻¹) and indole N–H stretch (~3400 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 159.0684 ).
Q. How should crystallographic data refinement challenges be addressed for this compound?
- Methodology : Use SHELX software for small-molecule refinement. Key steps include:
- Data Scaling : Apply absorption corrections to mitigate crystal decay.
- Model Building : Assign anisotropic displacement parameters for heavy atoms (e.g., sulfur in derivatives like 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone) .
- Validation : Check R-factors (<5% for high-resolution data) and residual electron density maps .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields or spectral data across studies?
- Methodology :
- Reproducibility Checks : Replicate reactions under standardized conditions (e.g., inert atmosphere, purified reagents).
- Analytical Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .
- Controlled Studies : Investigate substituent effects; for example, electron-withdrawing groups on the benzyl ring may reduce acylation efficiency .
Q. What molecular docking strategies predict the biological activity of this compound derivatives?
- Methodology :
- Target Selection : Prioritize receptors like cannabinoid receptors (CB1/CB2) due to structural analogs (e.g., JWH-203 ).
- Docking Workflow : Use AutoDock Vina to simulate ligand-receptor interactions. Focus on hydrogen bonding (indole N–H with Ser383 in CB1) and π-π stacking (benzyl group vs. Phe174) .
- Validation : Compare docking scores with experimental IC₅₀ values from binding assays .
Q. What toxicological protocols assess the safety of this compound in cellular models?
- Methodology :
- Acute Toxicity : Follow OECD Guideline 423; classify based on LD₅₀ ranges (e.g., H302 for oral toxicity ).
- Cytotoxicity Assays : Use MTT/WST-1 assays on HepG2 cells, noting IC₅₀ values relative to positive controls (e.g., doxorubicin) .
- Safety Practices : Wear PPE (respirators with OV/AG/P99 cartridges) and avoid drain contamination .
Data Contradiction Analysis
Q. Why do spectral data for derivatives vary in published studies?
- Analysis :
- Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts indole N–H peaks (e.g., δ 9.06 ppm in CDCl₃ vs. broader peaks in DMSO).
- Isomerization : Keto-enol tautomerism in 2-hydroxy derivatives (e.g., 27463-02-1) may alter IR and NMR profiles .
Q. How do structural modifications influence reactivity and stability?
- Case Study :
- Sulfonyl Derivatives : 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone shows enhanced stability due to electron-withdrawing sulfonyl groups but requires careful handling (H315 skin irritation ).
- Fluorinated Analogs : 1-[2-(1,1-Difluoroethyl)-1H-indol-3-yl]ethanone exhibits altered melting points (138–139°C) and solubility, impacting purification strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
